Prostaglandin D2 ethanolamide-d4
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Overview
Description
- PGD2-EA is produced through the sequential metabolism of anandamide (arachidonoyl ethanolamide) by cyclooxygenase (COX) enzymes, particularly COX-2, and PGD synthase .
- Unlike other prostaglandins, large amounts of PGD2 are found primarily in the brain and mast cells .
Prostaglandin D2 Ethanolamide-d4 (PGD2-EA-d4): is a bioactive lipid compound containing four deuterium atoms. It serves as an internal standard for quantifying PGD2-EA using GC- or LC-mass spectrometry.
Preparation Methods
- PGD2-EA-d4 can be synthesized using deuterated precursors. Specific synthetic routes and reaction conditions are not widely documented, but it can be prepared through chemical derivatization.
- Industrial production methods may involve isotopic labeling techniques to achieve deuterium incorporation.
Chemical Reactions Analysis
- PGD2-EA-d4 does not undergo significant chemical reactions itself, as it primarily serves as an analytical standard.
- PGD2-EA (non-deuterated) is produced from anandamide via COX-2 and PGD synthase. It is inactive against prostanoid receptors, including the D prostanoid receptor .
- Common reagents and conditions for PGD2-EA synthesis involve enzymatic conversion and purification steps.
Scientific Research Applications
Chemistry: PGD2-EA-d4 is crucial for accurate quantification of PGD2-EA levels in biological samples.
Biology: PGD2-EA is involved in immune responses, recruiting Th2 cells, eosinophils, and basophils.
Medicine: Although PGD2-EA itself is inactive against receptors, understanding its metabolism provides insights into lipid signaling pathways.
Industry: Its use as an internal standard ensures precise measurement in lipidomics research.
Mechanism of Action
- PGD2-EA exerts effects indirectly by modulating lipid signaling pathways. It is not directly active against receptors.
- Molecular targets include COX-2 and PGD synthase, which convert anandamide to PGD2-EA.
Comparison with Similar Compounds
- PGD2-EA-d4 is unique due to its deuterium labeling. Similar compounds include PGD2-EA (non-deuterated) and other prostaglandins like PGE2, PGF2α, and TXA2.
Properties
Molecular Formula |
C22H37NO5 |
---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hept-5-enamide |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1/i14D2,15D2 |
InChI Key |
KEYDJKSQFDUAGF-GQTVQQAKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O |
Origin of Product |
United States |
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